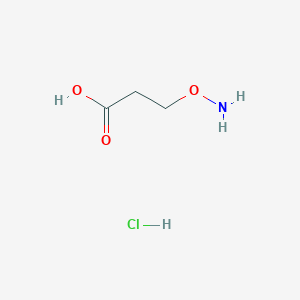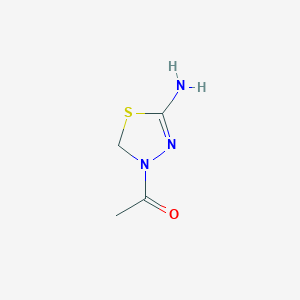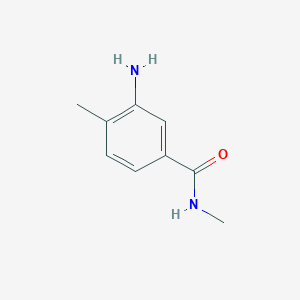
3-Phenylpropane-1-sulfonyl chloride
Übersicht
Beschreibung
The compound "3-Phenylpropane-1-sulfonyl chloride" is a chemical entity that can be derived from phenylpropene through various chemical reactions. It is a sulfonyl chloride, which is a functional group characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a chlorine atom, with the sulfur also bonded to an organic moiety. This functional group is known for its reactivity and is often used in the synthesis of sulfonamides and other sulfur-containing organic compounds.
Synthesis Analysis
The synthesis of related sulfonyl chlorides has been explored in several studies. For instance, asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by a ruthenium complex has been reported to afford optically active sulfonyl chlorides with moderate enantiomeric excess . Additionally, the synthesis of functional aromatic multisulfonyl chlorides has been achieved through a sequence of reactions, with the final step involving oxidative chlorination . These methods demonstrate the potential for synthesizing complex molecules with sulfonyl chloride functionalities, which could be adapted for the synthesis of 3-Phenylpropane-1-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of the sulfonyl group attached to an organic framework. The conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy, which could provide insights into the structural aspects of 3-Phenylpropane-1-sulfonyl chloride . Understanding the molecular structure is crucial for predicting reactivity and designing further chemical transformations.
Chemical Reactions Analysis
Sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with amines to form sulfonamides, as demonstrated by the efficient sulfonation of 1-phenylsulfonyl heterocycles using chlorosulfonic acid . The use of sulfonyl chlorides as prosthetic agents for radiolabelling amines has also been explored, indicating their potential in bioconjugation and imaging applications . Furthermore, sulfonyl chlorides of phenylboronic acids have been synthesized and used in cross-coupling reactions, showcasing their utility in complex molecule construction .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. They are typically reactive electrophiles due to the presence of the sulfur(VI) center. The reactivity can be harnessed in various chemical transformations, such as the synthesis of sulfonamides and sulfones. The stability and reactivity of these compounds can be further tuned by modifying the organic substituents attached to the sulfonyl group .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“3-Phenylpropane-1-sulfonyl chloride” has been used in a chromoselective synthesis of sulfonyl chlorides and sulfonamides with a potassium poly(heptazine imide) photocatalyst . This process involves the use of light as an external stimulus to promote a chemical reaction .
Methods of Application or Experimental Procedures
In the experiment, the researchers used potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, to selectively generate three different products from S-arylthioacetates . The reaction conditions included the use of HCl in a water/acetonitrile mixture and O2 as an electron acceptor . The reaction was carried out under 465 nm blue light irradiation, which matches the optical gap of K-PHI .
Results or Outcomes
Under these conditions, phenylsulfonyl chloride was obtained in a yield of 93% . The researchers found that all components and light were necessary for the reaction .
Synthesis of Sulfonyl Chlorides/Bromides
Summary of the Application
“3-Phenylpropane-1-sulfonyl chloride” can be used in the synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazides . This method allows for the late-stage conversion to several other functional groups .
Methods of Application or Experimental Procedures
The researchers described a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) . A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides and sulfonates .
Results or Outcomes
In most cases, these reactions are highly selective, simple, and clean, affording products at excellent yields .
Synthesis and Direct Application of Sulfinate Salts
Summary of the Application
Sulfinate salts have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group containing molecules, such as sulfones or sulfonamides . “3-Phenylpropane-1-sulfonyl chloride” can be used as a precursor for the synthesis of these salts .
Methods of Application or Experimental Procedures
Sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides or sulfonyl fluorides . These type of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .
Results or Outcomes
Sulfinate salts are often used as precursors for the free sulfinic acids, which can be liberated by a simple acidification process . They have received wide attention among organic chemists in recent years due to their stability and versatile reactivity .
Safety And Hazards
3-Phenylpropane-1-sulfonyl chloride is classified as a dangerous substance . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-phenylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPDKKXSBXWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503087 | |
| Record name | 3-Phenylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropane-1-sulfonyl chloride | |
CAS RN |
63014-04-0 | |
| Record name | 3-Phenylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




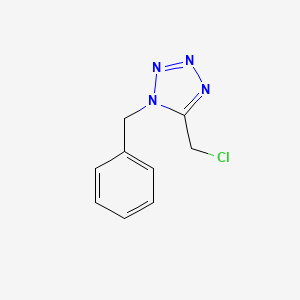
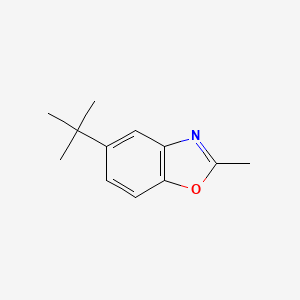

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)



